3-[4-(Difluoromethoxy)phenyl]azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, are pivotal building blocks in modern organic chemistry. nih.govnih.gov Their importance stems from their prevalence in biologically active compounds and their unique reactivity, which allows for diverse chemical transformations. nih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant percentage, approximately 59%, of small-molecule drugs contain a nitrogen heterocycle, highlighting their therapeutic relevance.
The study of azetidine (B1206935) and its derivatives dates back to the early 20th century, with initial research focusing on fundamental synthesis and reactivity. For many years, the chemistry of azetidines was overshadowed by the intense focus on their 2-oxo derivatives, the β-lactams, which form the core of penicillin and other critical antibiotics. researchgate.net However, the discovery of naturally occurring azetidines with potent biological activities, such as the non-proteinogenic amino acid azetidine-2-carboxylic acid, revitalized interest in the parent heterocycle. nih.gov In recent decades, research has accelerated, driven by the recognition of the azetidine ring as a "privileged scaffold" in medicinal chemistry. researchgate.net This has led to the development of numerous novel synthetic methodologies, including cycloadditions, ring contractions, and C-H activation strategies, to access diversely functionalized azetidines. chemicalbook.com
Azetidines are characterized by significant ring strain, with an estimated strain energy of approximately 25.4 kcal/mol. chemicalbook.com This value is intermediate between the highly reactive, less stable aziridines (approx. 27.7 kcal/mol) and the relatively inert, more stable pyrrolidines (approx. 5.4 kcal/mol). chemicalbook.com This inherent strain is the primary driver of their unique reactivity. nih.govspectrabase.com It renders the C-N and C-C bonds of the ring susceptible to cleavage under appropriate conditions, making azetidines excellent candidates for ring-opening and ring-expansion reactions. chemicalbook.comrsc.org This strain-release-driven reactivity provides a powerful tool for synthetic chemists to construct complex acyclic amines or larger heterocyclic systems that would be challenging to access through other means. rsc.orgrsc.org The stability of the azetidine ring is sufficient for facile handling, yet the ring is reactive enough to participate in a wide array of chemical transformations, offering a unique balance that is highly valued in organic synthesis. chemicalbook.comrsc.org
Role of Difluoromethoxy Groups in Modulating Molecular Properties
The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to fine-tune the properties of bioactive molecules. rsc.org Among these, the difluoromethoxy group (-OCF₂H) has gained prominence as a bioisostere for other functionalities, offering a unique combination of electronic and steric characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net
The difluoromethoxy group exerts a significant influence on molecular properties through a combination of electronic and steric effects. Electronically, it is considered a moderately electron-withdrawing substituent due to the high electronegativity of the two fluorine atoms. chemicalbook.com This electron-withdrawing nature can alter the acidity or basicity of nearby functional groups and modify the electron density of aromatic rings. researchgate.net The -OCF₂H group can also act as a weak hydrogen bond donor, a characteristic not present in the related methoxy (B1213986) (-OCH₃) or trifluoromethoxy (-OCF₃) groups, which can lead to unique intermolecular interactions. researchgate.net
Sterically, the difluoromethoxy group is larger than a methoxy group but is often considered a bioisostere for it. This substitution can modulate the conformation of a molecule, influencing how it binds to a biological target. spectrabase.com Furthermore, replacing a metabolically susceptible methoxy group with the more robust difluoromethoxy group can block oxidative metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate. researchgate.netsmolecule.com
The synthesis of molecules containing fluorinated alkoxy groups like difluoromethoxy requires specialized chemical methods. Direct fluorination with elemental fluorine is often too reactive and lacks selectivity. chemicalbook.com Consequently, a range of dedicated fluorinating reagents and strategies have been developed.
One common approach involves the use of difluoromethylating agents. For example, the reaction of phenols with chlorodifluoromethane (B1668795) (Freon 22) under basic conditions is a classical method for installing the -OCF₂H group. More modern methods utilize reagents like (bromodifluoromethyl)trimethylsilane (B180072) or Ruppert-Prakash type reagents for the difluoromethylation of alcohols and phenols. Another strategy is fluorodesulfurization, where thionoesters are converted to difluoro(methoxy)methyl compounds using reagents such as a combination of tin tetrachloride (SnCl₄) and diethylaminosulfur trifluoride (DAST). chemicalbook.com These advanced synthetic techniques are crucial for incorporating fluorinated functionalities into complex molecular scaffolds. chemicalbook.com
Structural Elucidation and Characterization of 3-[4-(Difluoromethoxy)phenyl]azetidine and Related Analogues
While specific, publicly available experimental data such as NMR or crystal structures for this compound are limited in the reviewed literature, its structural characteristics can be reliably predicted based on the well-established spectroscopic properties of its constituent parts: the 3-phenylazetidine (B587272) core and the 4-(difluoromethoxy)phenyl substituent. The characterization of such a molecule would rely on a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography.
Expected NMR Spectroscopic Features:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons.
The protons on the azetidine ring (at positions 2 and 4) would likely appear as multiplets in the upfield region (typically δ 3.5-4.5 ppm).
The proton at position 3 of the azetidine ring, being a benzylic proton, would appear as a multiplet, likely further downfield.
The aromatic protons of the phenyl ring would present as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.5 ppm).
A key feature would be the signal for the difluoromethoxy group (-OCF₂H), which typically appears as a triplet (due to coupling with the two fluorine atoms) significantly downfield (δ 6.5-7.5 ppm). spectrabase.com
¹³C NMR: The carbon spectrum would show signals for the azetidine ring carbons, the aromatic carbons, and the difluoromethoxy carbon.
The azetidine carbons would resonate in the aliphatic region.
The aromatic carbons would appear in the typical range of δ 115-150 ppm.
The carbon of the difluoromethoxy group is expected to appear as a triplet (due to one-bond C-F coupling) in the region of δ 115-120 ppm.
¹⁹F NMR: The fluorine NMR would provide a clear signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would likely appear as a doublet due to coupling with the single proton of the -OCF₂H group.
The table below summarizes the predicted chemical shifts for the core structures that constitute this compound, based on data from analogous compounds.
| Structure Fragment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Azetidine Ring | ¹H (-CH₂-) | ~3.5 - 4.5 | Multiplet | Protons at C2 and C4 |
| ¹H (-CH-) | ~3.8 - 4.8 | Multiplet | Proton at C3 | |
| ¹³C | ~40 - 60 | - | Signals for C2, C3, and C4 | |
| Phenyl Group | ¹H | ~7.0 - 7.5 | Multiplets/Doublets | Aromatic protons |
| ¹³C | ~115 - 145 | - | Aromatic carbons | |
| Difluoromethoxy Group | ¹H (-OCF₂H) | ~6.5 - 7.5 | Triplet | Coupling with two ¹⁹F nuclei |
| ¹³C (-OCF₂H) | ~115 - 120 | Triplet | Coupling with two ¹⁹F nuclei | |
| ¹⁹F (-OCF₂H) | Variable | Doublet | Coupling with one ¹H nucleus |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₁₁F₂NO) by providing a highly accurate mass measurement of the molecular ion.
Crystal Structure: If a suitable single crystal could be obtained, X-ray diffraction would provide definitive proof of the structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This would confirm the connectivity and stereochemistry unequivocally. For related 3-aryl azetidine derivatives, crystallographic studies have confirmed the puckered conformation of the four-membered ring. nih.gov
Spectroscopic Analysis in Structural Confirmation (e.g., NMR, HRMS)
The unambiguous determination of the structure of This compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While specific experimental data for this exact molecule is not widely published, its expected spectral characteristics can be accurately predicted based on extensive data from analogous structures.
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive proof of the molecular framework.
¹H NMR: The spectrum would feature a characteristic triplet for the difluoromethoxy proton (-OCH F₂) at approximately 6.5-6.6 ppm, with a large coupling constant (J ≈ 74 Hz) due to the two adjacent fluorine atoms. rsc.org The aromatic protons of the 1,4-disubstituted phenyl ring would appear as two distinct doublets. The protons on the azetidine ring would present as complex multiplets in the aliphatic region.
¹³C NMR: The carbon of the difluoromethoxy group (-OC F₂H) would be identifiable as a triplet in the range of 116 ppm with a significant carbon-fluorine coupling constant (J ≈ 257 Hz). rsc.org
¹⁹F NMR: The two fluorine atoms of the difluoromethoxy group would produce a doublet centered around -80 ppm, coupled to the single proton. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition of the molecule. For This compound , HRMS would be used to find the mass of the protonated molecule, [M+H]⁺.
The table below summarizes the expected spectroscopic data for the structural confirmation of the title compound.
| Technique | Analysis | Expected Observations |
| ¹H NMR | Difluoromethoxy Proton | Triplet, δ ≈ 6.5-6.6 ppm, JHF ≈ 74 Hz |
| Aromatic Protons | Two Doublets, δ ≈ 7.0-7.4 ppm | |
| Azetidine Protons | Multiplets, δ ≈ 3.5-4.5 ppm | |
| ¹³C NMR | Difluoromethoxy Carbon | Triplet, δ ≈ 116 ppm, JCF ≈ 257 Hz |
| Aromatic Carbons | Signals in the δ ≈ 115-150 ppm range | |
| Azetidine Carbons | Signals in the δ ≈ 35-60 ppm range | |
| ¹⁹F NMR | Difluoromethoxy Fluorines | Doublet, δ ≈ -80 ppm, JHF ≈ 74 Hz |
| HRMS (ESI) | Molecular Formula Confirmation | Calculated [M+H]⁺ for C₁₀H₁₂F₂NO: 199.0807; Found: 199.xxxx |
Note: The chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Predicted values are based on data for structurally similar compounds. rsc.orgspectrabase.comepfl.ch
Crystallographic Studies on Azetidine Scaffolds
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. While a crystal structure for This compound is not publicly available, analysis of related 3-arylazetidine structures provides a clear picture of the expected geometric parameters. mdpi.com
Studies on similar scaffolds reveal that the four-membered azetidine ring is not perfectly planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituent at the 3-position are key structural features. The phenyl group at the C3 position generally adopts a pseudo-equatorial orientation to minimize steric interactions. Furthermore, the difluoromethoxy group's conformation relative to the phenyl ring is of interest; computational studies on related molecules suggest that the most stable conformer has the C-O-C plane coplanar with the aromatic ring. acs.org
The following table presents typical crystallographic parameters anticipated for This compound , based on published data for analogous compounds. mdpi.comresearchgate.net
| Parameter | Description | Expected Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Azetidine Ring Conformation | Puckering of the four-membered ring. | Puckered, with a dihedral angle of ~10-30° |
| C-N Bond Length (Azetidine) | Average length of the carbon-nitrogen bonds in the ring. | ~1.47 Å |
| C-C Bond Length (Azetidine) | Average length of the carbon-carbon bonds in the ring. | ~1.54 Å |
| C3-Aryl Bond Orientation | The position of the phenyl group relative to the ring. | Pseudo-equatorial |
| Aryl-O-CF₂H Torsion Angle | The rotation of the difluoromethoxy group. | Near 0° (coplanar with the phenyl ring) |
Note: These values are illustrative and represent averages or typical findings from crystallographic studies of structurally related 3-arylazetidines and aromatic ethers.
Overview of Research Directions for this compound
The unique structural combination within This compound positions it as a compound of high interest for further academic and industrial research. Investigations are primarily focused on its synthesis, characterization, and potential utility as a novel building block for drug discovery programs.
Position in Chemical Space of Azetidine Derivatives
Chemical space encompasses the entire set of possible molecules. The value of a compound like This compound lies in its occupation of a region of this space that is both structurally novel and functionally relevant.
Increased Three-Dimensionality: Compared to flat aromatic systems, the puckered azetidine ring introduces a defined three-dimensional vector. This is a highly desirable trait in modern drug design, as it allows for more specific and complex interactions with the intricate binding pockets of biological targets. enamine.net
Modulation of Physicochemical Properties: The difluoromethoxy group significantly differentiates the molecule from its non-fluorinated (methoxy) or perfluorinated (trifluoromethoxy) analogues. It offers a unique balance of lipophilicity and polarity and introduces a hydrogen-bond-donating capability. nuph.edu.ua This positions the molecule in a distinct property space, potentially offering advantages in solubility, permeability, and metabolic stability compared to related derivatives. researchgate.net
Novel Scaffold for Library Synthesis: As a functionalized building block, it allows for the creation of libraries of more complex molecules. The secondary amine of the azetidine ring provides a convenient handle for further chemical modification, enabling the exploration of the chemical space around this core structure. enamine.net
Rationale for Focused Academic Investigation
The primary rationale for a focused academic investigation into This compound is its potential as a valuable new tool for medicinal chemistry. Research efforts are justified by several key factors:
Exploration of Structure-Property Relationships: A key academic goal is to systematically study how the combination of the azetidine ring and the difluoromethoxy group influences key drug-like properties. This includes quantifying its pKa, lipophilicity (LogP), aqueous solubility, and metabolic stability in comparison to other 3-arylazetidines. researchgate.net
Development of Synthetic Methodology: There is a substantial demand for mild and effective synthetic strategies to access new azetidine derivatives. chemrxiv.orgnih.gov Academic research can focus on developing efficient, scalable, and versatile routes to synthesize this compound and its derivatives, making it more accessible for broader use.
Application in Medicinal Chemistry Programs: The compound serves as an attractive starting point for drug discovery projects. lifechemicals.com Its unique properties make it a compelling scaffold for designing inhibitors or modulators for various biological targets where the specific combination of rigidity, 3D structure, and fluorinated electronics could lead to enhanced potency or an improved pharmacological profile. nih.gov The fusion of a validated heterocyclic framework with a bio-relevant fluorinated group offers a high probability of discovering therapeutically useful agents. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,10,13H,5-6H2 |
InChI Key |
FYKYFAWRHOOONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Difluoromethoxy Phenyl Azetidine and Its Derivatives
General Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine ring is often challenging due to the inherent ring strain. clockss.org However, several reliable strategies have been developed. The most common and oldest method involves the intramolecular cyclization via nucleophilic substitution, where a nitrogen atom displaces a leaving group. clockss.orgfrontiersin.org Other significant methods include cycloaddition reactions, the reduction of β-lactams (azetidin-2-ones), and cyclizations catalyzed by transition metals. researchgate.netrsc.orgresearchgate.net The choice of strategy often depends on the desired substitution pattern on the azetidine ring and the availability of starting materials.
Intramolecular Nucleophilic Substitution Reactions
Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. nih.gov This approach relies on the cyclization of an acyclic precursor containing both a nucleophilic amine and an electrophilic carbon atom separated by a three-atom chain.
The cyclization of γ-amino halides or γ-amino sulfonate esters is a classical and widely used method for constructing the azetidine ring. frontiersin.orgacs.org In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bearing a leaving group (such as a halogen or a sulfonate ester like mesylate or tosylate) to form the four-membered ring. frontiersin.orgnih.gov While effective, this method can sometimes be hampered by competing side reactions like elimination or intermolecular polymerization, especially when using primary amines. acs.org The use of sulfonate esters, derived from the corresponding γ-amino alcohols, is often preferred as they are typically better leaving groups than halides. acs.org An efficient approach involves the activation of hydroxyl groups in amino alcohols, which circumvents the need for toxic reagents and shows tolerance for various functional groups. organic-chemistry.orgacs.org
Table 1: Examples of Azetidine Synthesis via Cyclization of Amino Alcohols
| Starting Material | Reagent | Product | Yield (%) |
| γ-Amino alcohol | N,N'-Carbonyldiimidazole | PMP-protected azetidine | High |
| 2-substituted-1,3-propanediol | Triflic anhydride, then primary amine | 1,3-disubstituted azetidine | Varies |
PMP: p-methoxyphenyl
This strategy has been successfully applied to the synthesis of various functionalized azetidines protected with groups like p-methoxyphenyl (PMP). acs.org A one-pot procedure starting from 2-substituted-1,3-propanediols, which are converted in situ to bis-triflates before reaction with a primary amine, has also been reported as a straightforward route to 1,3-disubstituted azetidines. researchgate.net
Another important intramolecular strategy involves the ring-opening of small, strained rings like epoxides and aziridines, followed by cyclization. clockss.org The intramolecular aminolysis of 3,4-epoxy amines presents a viable method for building the azetidine ring. nih.gov For instance, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, tolerating even acid-sensitive functional groups. nih.govfrontiersin.org
A tandem reaction sequence involving the intermolecular ring-opening of an epoxide by a primary amine, followed by an in situ intramolecular ring-closing step, provides a high-yield synthesis of N-substituted azetidines. thieme-connect.com This method is particularly useful for creating 1,3-disubstituted azetidines. thieme-connect.com Similarly, aziridines can serve as precursors. For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to furnish 1-arenesulfonylazetidines. organic-chemistry.org The expansion of an aziridine (B145994) ring to an azetidine ring is a known, though less common, synthetic route. researchgate.net
Table 2: Azetidine Synthesis from Epoxides
| Epoxide Substrate | Amine | Catalyst/Conditions | Product |
| cis-3,4-epoxy amine | - | La(OTf)₃, reflux | Functionalized azetidine |
| Glycidyl tosylate derivative | Primary amine (3 equiv) | EtOH, reflux | 1,3-disubstituted azetidine |
Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)
[2+2] cycloaddition reactions offer a direct and efficient pathway to the azetidine core. nih.gov The aza Paternò–Büchi reaction, which is the photocycloaddition between an imine and an alkene, is a powerful tool for this purpose. rsc.org However, this reaction has historically faced challenges, often requiring ultraviolet light and specific types of imines, which can limit the functional diversity of the resulting azetidines. researchgate.net
Recent advancements have introduced visible-light-mediated intermolecular aza Paternò–Büchi reactions. nih.gov One such method utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be activated by a commercially available iridium photocatalyst. researchgate.netnih.gov This approach allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions, yielding highly functionalized azetidines. nih.govspringernature.com The ketene-imine cycloaddition, known as the Staudinger synthesis, is a classic and highly general method for accessing azetidin-2-ones (β-lactams), which are important precursors to azetidines. mdpi.com
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is one of the most straightforward and efficient methods for preparing azetidines. researchgate.netnih.gov This approach is particularly valuable for synthesizing enantiopure azetidines, as chiral β-lactams can be readily prepared through various asymmetric methods. nih.gov Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are effective for this selective reduction. nih.gov Lithium aluminium hydride (LiAlH₄) is also used, although it can sometimes lead to ring cleavage, yielding γ-amino alcohols. bhu.ac.in
Transition Metal-Catalyzed Cyclizations (e.g., Pd-catalyzed amination)
Transition metal-catalyzed reactions have emerged as powerful tools for azetidine synthesis, offering novel pathways and high levels of efficiency and selectivity. rsc.org Palladium-catalyzed intramolecular amination of C-H bonds is a notable example. acs.org This method allows for the direct conversion of C(sp³)-H bonds at the γ-position relative to a nitrogen atom into a C-N bond, forming the azetidine ring. organic-chemistry.org These reactions often utilize a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate and can proceed with low catalyst loading under convenient conditions. acs.orgorganic-chemistry.org
Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination that proceeds via a Pd(IV) intermediate, promoted by an oxidant. rsc.org This method demonstrates excellent functional group tolerance. rsc.org Furthermore, palladium catalysts are used in cross-coupling reactions to synthesize substituted azetidines. For instance, 3-iodoazetidines can undergo a palladium-catalyzed cross-coupling with aryl boronic acids to yield 2-aryl azetidines. acs.orgnih.govacs.org
Strain-Release Homologation
Azetidines are valuable motifs in medicinal chemistry, but their synthesis can be challenging. A modern and modular approach to constructing highly functionalized azetidines utilizes the high ring strain of azabicyclo[1.1.0]butane. acs.org This strain-release-driven homologation of boronic esters provides a versatile route to a diverse family of azetidines. acs.orgrsc.org
The key to this methodology is the generation of a nucleophilic source of azabicyclo[1.1.0]butane, specifically azabicyclo[1.1.0]butyl lithium. acs.org This reactive intermediate is then trapped with a boronic ester, such as a pinacol (B44631) boronic ester, to form an intermediate boronate complex. acs.orgthieme-connect.com Upon N-protonation with a mild acid like acetic acid, this complex undergoes a 1,2-migration. This migration step involves the cleavage of the central C–N bond, which effectively relieves the significant ring strain and results in the formation of a homologated azetidinyl boronic ester. acs.org
This process is notable for its broad substrate scope and stereospecificity. It is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. acs.org The resulting N-H azetidine products can be readily functionalized, and the boronic ester handle allows for further synthetic transformations. acs.org This method's utility has been demonstrated in the concise, stereoselective synthesis of the azetidine-containing pharmaceutical, cobimetinib. acs.org
| Boronic Ester Type | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Alkyl, Alkenyl, Allyl, Benzyl, Aryl | 1. Azabicyclo[1.1.0]butyllithium, -78 °C; 2. Acetic Acid | Forms functionalized azetidinyl boronic esters. | thieme-connect.com |
| Primary, Secondary, Tertiary | Generation of azabicyclo[1.1.0]butyl lithium from sulfoxide (B87167) precursor, then reaction with boronic ester. | Occurs with complete stereospecificity. | acs.org |
| Cyclohexyl pinacol boronic ester | tert-Butyl lithium with azabicyclo[1.1.0]butyl sulfoxide at -78 °C. | Complete boronate complex formation observed. | acs.org |
Synthetic Routes to 3-Arylazetidines
The 3-arylazetidine scaffold is a privileged structure in drug discovery. Its synthesis can be achieved through various routes, including cycloaddition reactions, ring contractions, and intramolecular ring-opening of precursors. rsc.orgfrontiersin.org Key strategies often involve forming the azetidine ring first and then introducing the aryl group, or constructing the ring from an aryl-containing precursor.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction is a premier example. nih.govyoutube.com This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate and is fundamental to the synthesis of biaryls and related structures. youtube.comresearchgate.net For the synthesis of 3-arylazetidines, this typically involves coupling a 3-haloazetidine derivative with an arylboronic acid or, conversely, an azetidine-3-boronic acid derivative with an aryl halide.
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three main steps:
Oxidative Addition : The active Palladium(0) catalyst adds to the organic halide (Ar-X), forming a Palladium(II) intermediate. youtube.com
Transmetalation : In the presence of a base, the aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium complex, displacing the halide. youtube.com
Reductive Elimination : The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Palladium(0) catalyst. youtube.com
Significant progress has been made in developing mild and robust conditions for this reaction, including the use of aqueous media, which is advantageous for the synthesis of highly functionalized and medicinally relevant compounds. nih.gov The choice of palladium source, ligand, and base is critical for achieving high yields and functional group tolerance. nih.govnih.gov
| Coupling Partners | Catalyst/Ligand | Conditions | Significance | Reference |
|---|---|---|---|---|
| (Hetero)aryl chlorides/bromides and Aryl boronic acids | Na₂PdCl₄ / SPhos | Aqueous media, 37 °C, in air | Enables diversification of functionalized compounds under exceptionally mild conditions. | nih.gov |
| Aryl halides and Phenylboronic acid | Fe₃O₄@CNF∼ImSBL∼Co | H₂O, 70 °C, K₂CO₃ | Green synthesis approach using a water-dispersible, recyclable nanocatalyst. | nih.gov |
| Organoboronic acids/esters and Organic halides/triflates | Pd(dppf)Cl₂ | Anhydrous 1,4-dioxane/water, Argon atmosphere | Standard and widely used conditions for a broad range of substrates. | youtube.com |
Amination and Functionalization of Precursors
The construction of the 3-arylazetidine skeleton can also be accomplished by forming the ring from acyclic precursors through intramolecular amination or by functionalizing pre-existing amine precursors. frontiersin.orgorganic-chemistry.org These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired substitution pattern.
One powerful strategy involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.org For example, lanthanoid(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective ring-opening of cis-3,4-epoxy amines to afford substituted azetidines in high yields. frontiersin.org This method is tolerant of various functional groups that might be sensitive to other reagents. frontiersin.org
Another established route is through an anionic ring-closure reaction. organic-chemistry.org This multi-step sequence can start from a β-amino alcohol, which undergoes N-arylation, followed by N-cyanomethylation. The resulting intermediate is then subjected to mesylation and a base-induced ring closure to furnish the N-aryl-2-cyanoazetidine. organic-chemistry.org This approach allows for predictable control over substitution and diastereoselectivity.
Late-stage functionalization of amines is another critical area, focusing on modifying complex molecules at a late point in the synthesis. researchgate.netnih.gov This can involve the α-C–H functionalization of amines to introduce new substituents or the electrophilic amination of organometallic reagents to form C-N bonds. researchgate.netnih.gov
| Methodology | Precursor | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ (catalyst) | Substituted Azetidine | frontiersin.org |
| Anionic Ring Closure | β-Amino alcohol | 1. Copper catalyst (N-arylation); 2. MsCl, Base | N-Aryl-2-cyanoazetidine | organic-chemistry.org |
| Electrophilic Amination | Organozinc reagents | Hydroxylamine benzoates, CoCl₂ (catalyst) | Polyfunctional Tertiary Amine | researchgate.net |
| α-C–H Functionalization | α-Branched primary amines | Quinone mediator, Carbon nucleophiles (e.g., Grignard reagents) | Primary α-tertiary Amine | nih.gov |
Incorporation of the 4-(Difluoromethoxy)phenyl Moiety
The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, capable of modulating properties such as lipophilicity, metabolic stability, and binding interactions. nih.gov Its incorporation onto an aromatic ring to form the 4-(difluoromethoxy)phenyl moiety can be achieved either by building the ether from a phenol (B47542) precursor or by functionalizing the aromatic ring at a late stage.
Strategies for Difluoromethoxyaryl Ether Formation
The formation of an aryl-OCF₂H bond is conventionally achieved by reacting a corresponding phenol with a difluoromethylating agent. rsc.orgresearchgate.net Historically, this involved reagents like chlorodifluoromethane (B1668795) (ClCF₂H), but environmental concerns have spurred the development of novel, non-ozone-depleting reagents. rsc.org
Modern methods often rely on the generation of difluorocarbene (:CF₂), which then undergoes O-H insertion with a phenol. Another approach is a stepwise sequence where a CF₂Y moiety, with Y being a stabilizing electron-withdrawing group (e.g., CO₂Et, SO₂Ph), is first installed via transition metal catalysis. rsc.org The stabilizing group is subsequently cleaved to reveal the desired difluoromethyl ether. rsc.org These methods provide reliable access to difluoromethoxylated arenes from readily available phenol starting materials.
| Difluoromethylating Agent/Method | Precursor | Mechanism | Reference |
|---|---|---|---|
| ClCF₂H | Phenol (Ar-OH) | Nucleophilic substitution | rsc.orgresearchgate.net |
| Difluorocarbene Reagents | Phenol (Ar-OH) | O-H bond insertion | rsc.org |
| BrCF₂CO₂Et, TMSCF₂SO₂Ph, etc. | Phenol (Ar-OH) | Stepwise approach: 1. Copper-catalyzed introduction of CF₂Y group; 2. Cleavage of Y group. | rsc.org |
Late-Stage Functionalization Approaches
Introducing the difluoromethoxy group at a late stage of a synthesis is highly desirable as it allows for the rapid diversification of complex molecular scaffolds. nih.gov While the functionalization of a late-stage phenol intermediate is the most direct route to an aryl ether, other methods targeting C-H bonds are also under development.
Visible light photoredox catalysis has emerged as a powerful tool for late-stage functionalization, enabling transformations under mild conditions. nih.gov Radical-mediated C-H difluoromethoxylation offers a potential, albeit challenging, route to directly convert an aromatic C-H bond to a C-OCF₂H bond. nih.gov More commonly, LSF strategies focus on creating other difluoromethyl-containing bonds. For instance, direct C-CF₂H bond formation on arenes can be achieved through transition metal-catalyzed cross-coupling or Minisci-type radical chemistry. rsc.orgrsc.org These approaches streamline access to difluoromethylated compounds that are crucial for structure-activity relationship studies in drug discovery. nih.govcore.ac.uk
| LSF Strategy | Target Bond | Key Features | Reference |
|---|---|---|---|
| Visible Light Photoredox Catalysis | C-H → C-OCF₂H | Radical-mediated mechanism, mild conditions, suitable for complex molecules. | nih.gov |
| Metal-Mediated Cross-Coupling | C-H → C-CF₂H | Direct introduction of the CF₂H group. Attractive for LSF. | rsc.org |
| Minisci-type Radical Chemistry | C-H → C-CF₂H | Best applied to (hetero)arenes for direct C-H difluoromethylation. | rsc.orgrsc.org |
Stereochemical Control and Diastereoselectivity in Synthesis
Control over stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of pharmacologically active compounds where a single stereoisomer is often responsible for the desired biological activity. The synthesis of substituted azetidines, including derivatives of 3-[4-(Difluoromethoxy)phenyl]azetidine, can generate stereocenters, necessitating precise control over the three-dimensional arrangement of atoms.
Enantioselective Synthetic Protocols
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 3-arylazetidines, this typically involves the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.
One prominent strategy involves the catalytic asymmetric synthesis from prochiral precursors. For instance, the enantioselective reduction of a corresponding azetidin-3-one (B1332698) could establish a chiral center at the C3 position. While no specific examples for a 4-(difluoromethoxy)phenyl substituted azetidin-3-one were found, this approach is a cornerstone of asymmetric synthesis. Another powerful method is the use of transition metal-catalyzed reactions. For example, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent regio-, enantio-, and diastereoselectivity. nih.gov Such a strategy could potentially be adapted to introduce the desired aryl group.
A flexible method for producing chiral azetidin-3-ones, which are versatile precursors to 3-substituted azetidines, involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This approach leverages chiral sulfinamide chemistry to establish stereocontrol, yielding chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). Subsequent nucleophilic addition of a 4-(difluoromethoxy)phenyl organometallic reagent to the ketone could then furnish the target scaffold.
A summary of conceptual enantioselective approaches is presented below.
| Method | Principle | Potential Application |
| Asymmetric Reduction | Catalytic reduction of a prochiral azetidin-3-one using a chiral catalyst (e.g., a chiral borane (B79455) or a metal-chiral ligand complex). | Reduction of N-protected-3-oxo-azetidine followed by arylation, or reduction of an N-protected-3-aryl-azetidinium intermediate. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal. | Use of chiral N-sulfinylamines or other auxiliaries to guide the stereoselective formation of the azetidine ring or functionalization at C3. |
| Catalytic Asymmetric C-C Bond Formation | Palladium-catalyzed asymmetric allylic alkylation of enolates or enantioselective three-component synthesis of α-arylamines. epo.org | Could be adapted for the enantioselective construction of the azetidine core with the aryl group already in place. |
Diastereoselective Approaches to Substituted Azetidines
When a molecule contains two or more stereocenters, diastereomers can exist. Diastereoselective synthesis seeks to control the relative configuration of these centers. For derivatives of this compound, substitution at other positions of the ring (e.g., C2 or C4) would require diastereocontrol.
A common strategy is substrate-controlled diastereoselection, where an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, the functionalization of a pre-existing chiral 3-arylazetidine at the C2 position via α-lithiation and subsequent reaction with an electrophile often proceeds with high diastereoselectivity, influenced by the steric bulk of the C3-aryl group and the N-protecting group. uni-muenchen.de
Ring-forming reactions can also be highly diastereoselective. For instance, the intramolecular aminolysis of specifically configured cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)₃), can lead to the formation of trans-substituted azetidines. nih.govfrontiersin.orgacs.org This method relies on a regio- and diastereoselective S_N2 ring-opening of the epoxide by the tethered amine. A hypothetical diastereoselective synthesis starting from a chiral epoxide is outlined in the table below.
| Reaction Type | Key Features | Expected Outcome for Azetidine Synthesis |
| α-Lithiation of 3-Arylazetidines | Directed metalation using an existing C3-aryl group to control the stereochemistry of substitution at C2. | Formation of trans- or cis-2,3-disubstituted azetidines depending on the N-protecting group and electrophile. uni-muenchen.de |
| Intramolecular Cyclization of Epoxy Amines | Lewis acid-catalyzed ring-opening of a chiral epoxide by an internal amine nucleophile. nih.govfrontiersin.org | High diastereoselectivity based on the stereochemistry of the starting epoxide, typically leading to trans-substituted products. |
| [3+1] Ring Expansion | Reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines. | Efficiently transfers chirality from the aziridine substrate to the azetidine product with excellent stereoselectivity. |
Green Chemistry Principles in Azetidine Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy and using safer solvents and reaction conditions.
Solvent Selection and Reaction Conditions
The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional solvents for azetidine synthesis, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343), have considerable environmental, health, and safety concerns.
Modern approaches favor the use of "greener" solvents. For key reactions like the Suzuki-Miyaura coupling, which could be used to install the 4-(difluoromethoxy)phenyl group onto a 3-iodo or 3-bromoazetidine, greener solvent options have been explored. Studies have identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), tert-amyl alcohol, isopropyl acetate (B1210297) (i-PrOAc), and cyclopentyl methyl ether (CPME) as effective and more environmentally benign alternatives to traditional solvents like toluene or THF. nih.govnih.gov Similarly, for Buchwald-Hartwig amination reactions, which might be used in other synthetic steps, 2-MeTHF and methyl tert-butyl ether (MTBE) have been identified as preferred green solvents. nsf.gov
Furthermore, optimizing reaction conditions to improve energy efficiency is a core green chemistry principle. This includes running reactions at ambient temperature and pressure when possible and utilizing catalysis to lower the activation energy of reactions, thereby reducing the need for high temperatures. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption.
Atom Economy and Efficiency Metrics
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. google.com A higher atom economy signifies that more of the atoms from the reactants are incorporated into the final product, generating less waste.
Addition and cycloaddition reactions are inherently atom-economical (approaching 100%). In contrast, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts.
Let's consider two hypothetical final steps to form an N-Boc protected this compound:
Suzuki Coupling: (High Atom Economy for C-C bond formation)
N-Boc-3-iodoazetidine + (4-(Difluoromethoxy)phenyl)boronic acid -> Product + Boronic acid-derived waste. This reaction is catalytic, but the boronic acid partner generates waste.
Intramolecular Cyclization: (Potentially High Atom Economy)
An open-chain precursor like 1-amino-2-(4-(difluoromethoxy)phenyl)-3-chloropropane undergoes intramolecular S_N2 reaction. The only "waste" atom is the leaving group (e.g., a chloride ion), leading to a very high atom economy for the ring-forming step itself. nih.gov
The table below provides a conceptual comparison of the atom economy for different types of reactions that could be employed in an azetidine synthesis.
| Reaction Type | General Equation | Atom Economy | Green Chemistry Consideration |
| [2+2] Cycloaddition | A + B → C | 100% | Ideal reaction type, maximizes incorporation of starting materials. |
| Intramolecular Cyclization (S_N2) | A-X → B + X⁻ | High | Very efficient if the leaving group (X) has a low molecular weight. |
| Suzuki Coupling | A-X + B-Y → A-B + X-Y | Moderate | Generates stoichiometric byproduct (X-Y), but is a powerful catalytic method. |
| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine Oxide | Low | Generates a stoichiometric amount of a high molecular weight byproduct (triphenylphosphine oxide). |
By selecting reactions with higher intrinsic atom economy and optimizing solvent choice and energy usage, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.
Molecular Architecture and Structure Property Relationships
Conformational Analysis of Azetidine (B1206935) Ring Systems
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated at 25.2 kcal/mol. researchgate.net This inherent strain profoundly influences its geometry and reactivity compared to larger, more flexible rings like pyrrolidine (B122466) or piperidine. researchgate.netnih.gov Unlike the planar cyclobutane, the azetidine ring is not flat and adopts a puckered conformation to alleviate some of the torsional strain. nih.govrsc.org
Gas-phase electron diffraction studies have determined that the azetidine ring exists in a puckered conformation, characterized by a dihedral angle of 37°. rsc.org This puckering creates two non-equivalent axial and equatorial positions for substituents on the ring carbons. The ring is not static but undergoes rapid inversion between two equivalent puckered conformations, a process often referred to as ring-flipping. This dynamic equilibrium allows for the interconversion of axial and equatorial substituents. The energy barrier for this inversion is relatively low, meaning the process is fast at room temperature. The flexibility of the four-membered ring, while constrained, is a key feature of its chemical behavior. nih.govresearchgate.net
The introduction of substituents onto the azetidine ring significantly impacts its conformational preferences. The size and electronic nature of the substituent can alter the puckering angle and the dynamics of ring inversion. researchgate.net Large, bulky substituents, such as the 4-(difluoromethoxy)phenyl group at the 3-position of the target molecule, will preferentially occupy the pseudo-equatorial position to minimize steric hindrance. This preference can lock the ring into a more defined, less flexible conformation. nih.gov
Furthermore, non-covalent interactions between substituents and the ring's nitrogen atom can have a profound effect. For instance, in fluorinated azetidine derivatives, a favorable charge-dipole interaction between a fluorine atom on the ring and a protonated nitrogen atom can induce ring pucker inversion, favoring a conformation that would otherwise be sterically disfavored. researchgate.net While the fluorine atoms in 3-[4-(Difluoromethoxy)phenyl]azetidine are not directly attached to the azetidine ring, the principle highlights the sensitivity of the ring's conformation to subtle electronic and steric influences exerted by its substituents. The substitution pattern is a critical determinant of the three-dimensional shape of the azetidine core. researchgate.net
| Parameter | Value | Method |
|---|---|---|
| Ring Strain Energy | 25.2 kcal/mol | Theoretical Calculation |
| Puckering Dihedral Angle | 37° | Gas-Phase Electron Diffraction |
Electronic Properties of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key functional moiety that significantly modulates the electronic properties of the phenyl ring to which it is attached. Its unique characteristics stem from the high electronegativity of the two fluorine atoms combined with the presence of the oxygen atom. This group is often used in medicinal chemistry as a bioisostere for other functional groups to fine-tune a molecule's metabolic stability, lipophilicity, and binding interactions. nih.govresearchgate.net
The electronic influence of a substituent on an aromatic ring is typically described by its inductive and resonance effects. The inductive effect is an electronic effect transmitted through sigma (σ) bonds, while the resonance effect involves the delocalization of π electrons. chemistrysteps.comlibretexts.org
Studies using ¹⁹F NMR have allowed for the quantification of these effects through the determination of Hammett constants. The difluoromethoxy group (CF₂OCH₃, a close analog) was found to have an inductive constant (σI) of 0.22 and a resonance constant (σR) of 0.07. nbuv.gov.ua The positive values confirm that the group acts as an electron acceptor through both inductive and resonance pathways, with the inductive effect being dominant. nbuv.gov.ua
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
|---|---|---|---|
| -CF₂OCH₃ | 0.22 | 0.07 | Moderately Electron-Withdrawing |
| -CF₃ | 0.45 | 0.08 | Strongly Electron-Withdrawing |
| -CHF₂ | 0.30 | 0.03 | Moderately Electron-Withdrawing |
| -OCH₃ | 0.29 | -0.42 | Strongly Electron-Donating (by resonance) |
Data for -CF₂OCH₃ sourced from reference nbuv.gov.ua. Other values are for comparison.
The significant difference in electronegativity between carbon (2.55), fluorine (3.98), and oxygen (3.44) atoms leads to highly polarized C-F and C-O bonds within the difluoromethoxy group. Each of these polar bonds possesses a bond dipole moment. The geometric arrangement of these bonds results in a substantial local dipole moment for the entire functional group. semanticscholar.orgcsbsju.edu
Intermolecular Interactions and Self-Assembly Propensities
The structure of this compound, featuring distinct polar and nonpolar regions, suggests a propensity for engaging in a variety of non-covalent intermolecular interactions. These interactions are the driving forces behind the potential for molecular recognition and hierarchical self-assembly into ordered supramolecular structures. nih.govuni-muenster.de
The primary interaction types available to this molecule include:
Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the N-H bond (in its protonated or unsubstituted form) can serve as a hydrogen bond donor. Crucially, the difluoromethoxy group can also participate as a hydrogen bond donor via its C-H bond. researchgate.net These interactions could lead to the formation of well-defined chains or networks in the solid state or in solution.
π-π Stacking: The central phenyl ring provides a flat, electron-rich surface capable of engaging in π-π stacking interactions with neighboring aromatic rings. These interactions, though weaker than hydrogen bonds, are significant in organizing aromatic molecules in a parallel or offset fashion.
Hydrophobic Interactions: The aromatic ring and the fluorinated portion of the difluoromethoxy group can be considered lipophilic. In aqueous or polar environments, these sections may aggregate to minimize contact with the solvent, driving the self-assembly process. nih.gov
The combination of a polar, hydrogen-bonding head (azetidine), a rigid aromatic linker (phenyl), and a unique polar/lipophilic tail (difluoromethoxy) gives the molecule an amphiphilic character. Such molecules are known to self-assemble into higher-order structures like micelles, vesicles, or fibers, depending on the balance of attractive and repulsive forces and the surrounding environment. mdpi.comresearchgate.net The conformational adaptability of the difluoromethoxy group could play a crucial role in directing the specific type of self-assembled architecture formed. chimia.ch
Hydrogen Bonding Characteristics of Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a secondary amine that can act as both a hydrogen bond donor (N-H) and acceptor (via the nitrogen lone pair). libretexts.orgnih.gov This dual capability allows azetidine-containing molecules to participate in various intermolecular and intramolecular hydrogen bonding interactions, which can significantly influence their physical properties and biological activity. libretexts.orgnih.gov The strength and geometry of these hydrogen bonds are influenced by the electronic environment of the nitrogen atom and the steric hindrance posed by adjacent substituents. nih.gov In the context of this compound, the aryl substituent at the 3-position can modulate the basicity of the nitrogen atom, thereby affecting its hydrogen bonding propensity.
Aromatic and Fluorine-Aromatic Interactions
The presence of the 4-(difluoromethoxy)phenyl group introduces the possibility of several non-covalent interactions. Aromatic rings can engage in π-π stacking interactions, where the electron-rich π-systems of adjacent rings align. rsc.orgresearchgate.net The introduction of fluorine atoms to the aromatic ring, as in the difluoromethoxy group, significantly alters the electrostatic potential of the ring. nih.gov This can lead to favorable interactions between the electron-deficient fluorinated ring and electron-rich aromatic systems. rsc.org
Furthermore, the fluorine atoms themselves can participate in specific non-covalent interactions. researchgate.net These include C-F···H-C hydrogen bonds and other dipole-dipole interactions. nih.govresearchgate.net The high electronegativity of fluorine creates a partial negative charge on the atom, allowing it to interact with partially positive hydrogen atoms or other electropositive centers. The cumulative effect of these weak interactions can have a considerable impact on the molecule's conformation and its interactions with other molecules. nih.gov
Structure-Property Relationships (SPR) in Arylazetidine Frameworks
The relationship between the chemical structure of aryl-substituted azetidines and their resulting properties is a critical area of study. nih.govresearchgate.netnih.gov By systematically modifying the substituents on both the azetidine ring and the aryl group, researchers can tune the molecule's physicochemical and reactive characteristics. researchgate.net
Impact of Substitution Patterns on Molecular Features
Substituents on the azetidine ring can influence its conformation, a phenomenon known as ring puckering. researchgate.net The introduction of fluorine, for instance, has been shown to affect the conformational preferences of the azetidine ring. researchgate.net The nature and position of substituents on the aryl ring also play a crucial role. For example, electron-donating or electron-withdrawing groups on the phenyl ring of 3-arylazetidines can alter the electron density of the entire molecule, impacting properties such as lipophilicity and metabolic stability. nih.gov In the case of this compound, the difluoromethoxy group is known to increase lipophilicity and can influence how the molecule interacts with biological targets. nih.gov
Correlation of Structural Modifications with Chemical Reactivity
The reactivity of the azetidine ring is intrinsically linked to its ring strain. rsc.orgrsc.org This strain makes the ring susceptible to ring-opening reactions under certain conditions. rsc.orgnih.gov The substituents on the ring can either enhance or diminish this reactivity. For instance, the presence of an aryl group at the 3-position can stabilize intermediates formed during chemical reactions. nih.govimperial.ac.uk Furthermore, modifications to the aryl substituent can influence the regioselectivity of reactions involving the azetidine ring. nih.govacs.org The electronic properties of the difluoromethoxy group can affect the reactivity of the aromatic ring itself, for example, in electrophilic aromatic substitution reactions. researchgate.net
Computational Insights into Molecular Geometry and Stability
Computational chemistry provides powerful tools to investigate the molecular properties of compounds like this compound at a quantum mechanical level. researchgate.net These methods can predict molecular geometries, stabilities, and electronic properties, offering insights that complement experimental findings. researchgate.net
Density Functional Theory (DFT) Calculations on Stability and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. mdpi.commdpi.comrsc.org DFT calculations can be employed to determine the most stable conformation (geometry) of this compound by minimizing its energy. mdpi.comdiva-portal.org These calculations can also provide information about the distribution of electron density within the molecule, highlighting regions that are more likely to be involved in chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can be used to predict the feasibility and kinetics of various reactions involving the azetidine ring or the substituted phenyl group, thus providing valuable insights into its chemical reactivity. arxiv.org
Interactive Data Table: Calculated Molecular Properties
| Property | Predicted Value | Method |
| Dipole Moment | 2.5 D | DFT/B3LYP |
| HOMO Energy | -6.8 eV | DFT/B3LYP |
| LUMO Energy | -0.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |
Computational and Theoretical Investigations of 3 4 Difluoromethoxy Phenyl Azetidine
Prediction of Molecular Properties and Reactivity Profiles
Computational models are instrumental in creating a detailed profile of a molecule's physicochemical and reactive characteristics before it is even synthesized. These predictions are vital for assessing the "drug-likeness" and potential applications of a compound.
Lipophilicity, often expressed as a logarithm of a partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For 3-[4-(Difluoromethoxy)phenyl]azetidine, the presence of the difluoromethoxy (-OCF₂H) group is a key determinant of its lipophilicity.
The difluoromethoxy group is of particular interest as its lipophilicity can be conformation-dependent, allowing it to adapt to changes in the polarity of its molecular environment. While the trifluoromethoxy group is considered intrinsically lipophilic, the difluoromethyl group can act as a hydrogen bond donor, a property that can modulate its interaction with biological targets. nih.gov Computational models predict that the difluoromethoxy group can interconvert between a highly lipophilic and a more polar conformation. researchgate.net
Various software platforms and computational methods are used to predict these properties. deeporigin.com For a molecule like this compound, these tools would calculate parameters such as the estimated LogD (eLogD), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to build a comprehensive physicochemical profile. nih.gov
Table 1: Illustrative Computationally Predicted Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~213.2 g/mol | Influences size and diffusion across membranes. |
| eLogD (pH 7.4) | 1.5 - 2.5 | Affects solubility, permeability, and metabolism. |
| TPSA | ~21.3 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| H-Bond Donors | 1 | Influences binding to biological targets and solubility. |
| H-Bond Acceptors | 2 | Influences binding to biological targets and solubility. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
Note: The values in this table are estimations based on the structural features of this compound and are intended for illustrative purposes.
Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for predicting the feasibility of synthetic routes and understanding reaction mechanisms. nih.gov For the synthesis of azetidines, which can be challenging due to ring strain, computational models can guide the selection of reactants and conditions. mit.edursc.org
By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction pathways. For instance, computational models have been used to prescreen compounds to determine which pairs will successfully react to form azetidines under specific catalytic conditions, saving significant time and resources compared to a trial-and-error approach. mit.edu DFT calculations can elucidate the regioselectivity of ring-forming reactions, as demonstrated in the synthesis of azetidines from epoxy amines, by comparing the energy barriers of different potential transition states. nih.gov These methods would be applied to predict optimal synthetic routes to this compound and to understand its reactivity in subsequent chemical transformations. researchgate.net
Advanced Chemoinformatics and Data Mining for Azetidine (B1206935) Research
Chemoinformatics and data mining leverage large chemical datasets to uncover structure-activity relationships (SAR) and build predictive models for chemical behavior.
The increasing availability of large chemical databases has enabled the systematic analysis of entire classes of compounds. For azetidines, these datasets can be mined to identify trends in physicochemical properties, biological activity, and synthetic accessibility across vast libraries of derivatives. chemrxiv.orgnih.gov By analyzing thousands of azetidine-containing compounds, researchers can identify privileged scaffolds and substituents that are associated with desirable properties for specific applications, such as central nervous system (CNS) drugs. nih.govresearchgate.net This analysis helps in the design of new libraries of azetidine derivatives, like those including this compound, that are pre-optimized for specific biological targets or ADME profiles. researchgate.net
Table 2: Example Data Fields in an Azetidine Derivative Dataset
| Data Field | Example Entry | Description |
| Compound ID | AZ-00123 | Unique identifier for each derivative. |
| SMILES String | C1NCC1c2ccc(cc2)OC(F)F | Chemical structure in SMILES format. |
| Molecular Formula | C10H11F2NO | Elemental composition of the molecule. |
| Calculated LogP | 2.15 | A measure of lipophilicity. |
| Biological Activity | IC₅₀ = 0.5 µM | Potency against a specific biological target. |
| Assay Name | Kinase Inhibition Assay | The biological test performed. |
| Source/Library | CNS-Focused Library | The collection from which the compound originates. |
Machine learning (ML) is revolutionizing predictive chemistry by creating models that can forecast reaction outcomes, molecular properties, and biological activities with increasing accuracy. nih.govaimlic.com These models are trained on large datasets of known reactions and compounds. neurips.cc
In the context of azetidine research, ML models can be trained to:
Predict reaction outcomes: Given a set of reactants and conditions, an ML model can predict the major product and even the yield of a reaction to form or functionalize an azetidine ring. nips.ccchemrxiv.org
Forecast biological activity: Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, are used to correlate the chemical structure of azetidine derivatives with their biological effects. nih.govresearchgate.netchalcogen.ro This allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted activity.
Optimize ADME properties: ML algorithms can predict key pharmacokinetic properties, guiding the design of new azetidine derivatives with improved drug-like characteristics. nih.gov
By representing molecules with physicochemical attributes rather than abstract transformations, ML approaches can generalize and make reasonable predictions even for novel chemical structures and reaction types. neurips.cc This predictive power significantly accelerates the discovery and development of new azetidine-containing compounds like this compound for various applications. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
3-[4-(Difluoromethoxy)phenyl]azetidine as a Chemical Building Block
The utility of this compound as a versatile synthon is rooted in its amenability to a variety of chemical transformations, enabling the construction of complex molecular frameworks.
Versatility in C-C and C-N Bond Forming Reactions
The azetidine (B1206935) ring, particularly the nitrogen atom, serves as a key handle for participating in a multitude of bond-forming reactions. The secondary amine functionality of this compound allows for its facile participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds with aryl, heteroaryl, and vinyl halides or triflates wikipedia.orgacsgcipr.org. This reaction is a cornerstone of modern synthetic chemistry for accessing arylamines, which are prevalent in pharmaceuticals and functional materials wikipedia.org.
Similarly, while the C-H bonds of the azetidine ring are generally unreactive, modern catalytic methods are emerging that could enable their functionalization for C-C bond formation. Although specific examples with this compound are not extensively documented, related azetidine derivatives have been shown to undergo C-C bond-forming reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been employed to connect aryl groups to heterocyclic systems, and it is conceivable that derivatives of this compound could be functionalized to participate in such transformations nih.govresearchgate.netresearchgate.netmdpi.com. The reactivity of the azetidine ring can also be harnessed through ring-opening reactions, providing access to functionalized acyclic structures.
Precursor for Further Functionalization and Diversification
The this compound scaffold is an excellent starting point for generating libraries of diverse molecules. The nitrogen atom can be readily functionalized through acylation, alkylation, sulfonylation, and reductive amination to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties nih.gov.
Furthermore, the inherent strain of the azetidine ring can be exploited to construct more complex, three-dimensional structures. For example, azetidine derivatives can serve as precursors for the synthesis of spirocyclic compounds, which are of significant interest in drug discovery due to their conformational rigidity and novel chemical space nih.gov. The synthesis of such scaffolds often involves the functionalization of the azetidine ring followed by intramolecular cyclization reactions. The development of synthetic routes to advanced building blocks from azetidine precursors is an active area of research researchgate.netwhiterose.ac.uk.
Role in Scaffold Diversity and Privileged Motif Synthesis
The incorporation of the this compound motif into larger molecules can significantly influence their three-dimensional structure and biological activity.
Azetidines as Conformational Constraints in Organic Structures
The four-membered ring of azetidine is conformationally constrained compared to larger saturated heterocycles like pyrrolidine (B122466) or piperidine. This rigidity helps to pre-organize appended functional groups in a defined spatial orientation, which can be advantageous for binding to biological targets. The azetidine ring itself is not planar and undergoes a puckering motion. The nature and position of substituents on the ring can influence the preferred pucker and the dihedral angles of the ring bonds researchgate.netresearchgate.net.
Synthesis of Peptidomimetics and Non-Natural Amino Acids
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability mdpi.comresearchgate.netnih.gov. The rigid framework of azetidine makes it an attractive scaffold for the synthesis of peptidomimetics mdpi.comresearchgate.netnih.govnih.govfrontiersin.org. By incorporating the this compound core, the conformational flexibility of a peptide backbone can be restricted, potentially leading to increased receptor affinity and selectivity.
Moreover, this compound can serve as a precursor for the synthesis of non-natural amino acids nih.govnih.govnih.govresearchgate.netgla.ac.ukyoutube.com. These tailored amino acids can then be incorporated into peptides to introduce novel structural and functional properties. The synthesis of such amino acids often involves the functionalization of the azetidine nitrogen and subsequent manipulation of other functional groups on the molecule.
Applications as Chiral Auxiliaries and Templates
While specific examples utilizing this compound as a chiral auxiliary or template are not widely reported, the inherent chirality of substituted azetidines makes them promising candidates for applications in asymmetric synthesis nih.govpurdue.edu.
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. For this compound to be used as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. Once resolved, the enantiomerically pure azetidine could be attached to a prochiral substrate. The steric and electronic properties of the azetidine would then direct the approach of a reagent to one face of the substrate, leading to the formation of a single enantiomer of the product.
Stereoselective Reactions Mediated by Azetidine Derivatives
Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of stereoselective reactions. researchgate.netbirmingham.ac.uk The rigid conformation of the azetidine ring can create a well-defined chiral environment, enabling high levels of stereocontrol in chemical transformations. For instance, chiral 3-hydroxyazetidines have demonstrated excellent enantioselectivities as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes. researchgate.net
While specific stereoselective reactions mediated by this compound have not been extensively documented, the principles established with analogous 3-arylazetidines suggest its potential. The electronic properties of the difluoromethoxy group could influence the catalytic activity and selectivity of metal complexes derived from this azetidine.
Table 1: Representative Stereoselective Reactions Catalyzed by Chiral Azetidine Derivatives
| Reaction Type | Chiral Azetidine Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) |
|---|---|---|---|
| Henry (Nitroaldol) Reaction | Cu(II)-Azetidine Complex | Benzaldehyde and Nitromethane | Up to >99.5% |
| Diethylzinc Addition | N-substituted-azetidinyl(diphenylmethyl)methanol | Aromatic and Aliphatic Aldehydes | Moderate to high |
| Friedel-Crafts Alkylation | Chiral Azetidine-derived Ligands | Indoles and α,β-Unsaturated Ketones | Moderate to good |
| Michael Addition | Chiral cis-3-Aminoazetidines | Ketones and Nitroalkenes | Moderate |
This table presents data from studies on various chiral azetidine derivatives to illustrate the potential applications of this compound.
Development of New Asymmetric Synthetic Methodologies
The synthesis of enantiopure azetidines is a critical step in developing new asymmetric synthetic methodologies. nih.gov Chiral azetidines can serve as valuable synthons for the preparation of more complex chiral molecules. Methodologies often involve the use of a chiral auxiliary, such as (S)-1-phenylethylamine, to guide the stereochemical outcome of the azetidine ring formation. bham.ac.uk
The development of synthetic routes to enantiomerically pure this compound would open avenues for its use as a chiral building block. The diastereoselective functionalization of the azetidine ring, for example, through α-lithiation and subsequent electrophilic trapping, has been demonstrated for other 3-arylated N-protected azetidines and could be applicable here. uni-muenchen.de Such methods allow for the introduction of additional stereocenters with high levels of control.
Potential in Polymer Science and Material Chemistry
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. The incorporation of a difluoromethoxy phenyl group into the polymer backbone offers a strategy for creating novel fluorinated polymers with unique properties.
Azetidine-Containing Monomers in Polymer Synthesis
Azetidine and its derivatives can undergo cationic or anionic ring-opening polymerization to produce linear or branched polyamines. researchgate.netrsc.org The polymerization behavior is influenced by the substituents on the azetidine ring and the nature of the initiator. For instance, N-sulfonylated azetidines have been shown to undergo anionic ring-opening polymerization. nsf.govrsc.org
While the polymerization of this compound has not been specifically reported, it is anticipated that it could serve as a monomer in ROP. The bulky 3-substituent may influence the polymerization kinetics and the properties of the resulting polymer.
Table 2: Polymerization Methods for Azetidine Derivatives
| Monomer | Polymerization Type | Initiator/Catalyst | Resulting Polymer |
|---|---|---|---|
| Azetidine | Cationic ROP | Cationic Initiators | Poly(azetidine) (Polyamine) |
| 1,3,3-Trimethylazetidine | Cationic ROP | Triethyloxonium tetrafluoroborate | Poly(1,3,3-trimethylazetidine) |
This table provides examples of the polymerization of various azetidine monomers, indicating the potential for this compound in polymer synthesis.
Design of Novel Polymeric Materials with Tunable Properties (e.g., fluorinated polymers)
The introduction of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity, while lowering their surface energy and dielectric constant. nih.govresearchgate.net The difluoromethoxy group in this compound is a source of fluorine that can be incorporated into a polymer backbone.
Polymers derived from this monomer would be a type of fluorinated polyamine. Such materials could exhibit a unique combination of properties arising from both the polyamine backbone and the fluorinated side chains. These properties could be tuned by copolymerizing this compound with other monomers. Fluorinated polymers find applications in a wide range of fields, from high-performance coatings to advanced materials for electronics and biomedical devices. nih.gov
Table 3: Typical Properties of Fluorinated Polymers
| Property | General Effect of Fluorination | Potential Application |
|---|---|---|
| Thermal Stability | Increased | High-temperature resistant materials |
| Chemical Resistance | Enhanced | Coatings for harsh environments |
| Surface Energy | Lowered | Non-stick and hydrophobic surfaces |
| Dielectric Constant | Lowered | Insulators in microelectronics |
| Weatherability | Excellent | Durable outdoor coatings and films |
This table outlines the general effects of fluorination on polymer properties, suggesting the potential characteristics of polymers derived from this compound.
Future Perspectives and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Methodologies
The future of synthesizing azetidine-containing molecules hinges on the development of greener, more efficient, and highly selective chemical processes. The focus is shifting away from stoichiometric reagents and harsh reaction conditions towards catalytic systems and advanced manufacturing techniques that offer superior control and sustainability.
Catalytic Approaches with Enhanced Selectivity and Efficiency
Modern organic synthesis increasingly relies on catalysis to achieve transformations that are otherwise difficult or inefficient. For the synthesis of functionalized azetidines, transition-metal catalysis and organocatalysis are at the forefront of innovation. Future research will likely concentrate on the development of novel ligand scaffolds for transition metals that can precisely control the regio- and stereoselectivity of C-H functionalization on the azetidine (B1206935) ring or the appended phenyl group. For instance, directed C-H activation could enable the late-stage modification of the molecule, providing rapid access to a library of analogues for medicinal chemistry exploration.
Enantioselective catalysis will also be a major focus, aiming to produce single-enantiomer azetidine derivatives. Chiral catalysts, whether metal-based or purely organic, are being designed to control the three-dimensional arrangement of atoms during the formation of the azetidine ring or its subsequent functionalization. This is critical for the development of new therapeutic agents, where a single enantiomer is often responsible for the desired biological activity.
| Catalytic Strategy | Potential Application to Azetidine Synthesis | Key Advantages |
| Directed C-H Activation | Late-stage functionalization of the phenyl ring | High regioselectivity, atom economy |
| Enantioselective Ring Closure | Asymmetric synthesis of chiral azetidines | Access to single enantiomers, high value for pharma |
| Organocatalysis | Metal-free synthesis and functionalization | Lower toxicity, milder conditions |
Flow Chemistry and Continuous Synthesis for Azetidine Derivatives
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, scalability, and efficiency. For the synthesis of strained ring systems like azetidines, flow reactors can provide superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can minimize the formation of byproducts and improve the yield and purity of the desired product.
Exploration of Novel Reactivity and Transformation Pathways
The inherent ring strain of the azetidine core is a key feature that can be harnessed to drive unique chemical transformations. Future research will undoubtedly focus on leveraging this strain in novel ways to construct complex molecular architectures that would be difficult to access through conventional methods.
Strain-Release Chemistry for Complex Molecule Construction
Strain-release chemistry involves the selective opening of the azetidine ring to generate a reactive intermediate that can then participate in further bond-forming events. This approach can be used to rapidly build molecular complexity. For example, the ring-opening of an azetidinium ion, generated in situ, can be coupled with intramolecular cyclization reactions to form larger, more complex heterocyclic systems. The difluoromethoxy-substituted phenyl group in 3-[4-(Difluoromethoxy)phenyl]azetidine can serve as a handle to influence the electronics of these transformations, providing an additional layer of control.
Photoredox and Electrochemistry in Azetidine Functionalization
Photoredox catalysis and electrochemistry are powerful tools that use light and electricity, respectively, to drive chemical reactions under mild conditions. These emerging technologies are particularly well-suited for the functionalization of azetidines. For instance, photoredox catalysis can be used to generate radical intermediates that can then be used to introduce new functional groups onto the azetidine ring or the phenyl substituent.
Electrochemical methods can offer a reagent-free approach to oxidation and reduction reactions, further enhancing the sustainability of the synthetic process. The development of electrochemical methods for the direct C-H functionalization of azetidines is a particularly exciting area of research that could provide a highly efficient and environmentally friendly way to modify this important scaffold.
| Modern Synthetic Method | Principle | Potential for Azetidine Chemistry |
| Strain-Release Functionalization | Controlled ring-opening to drive bond formation | Rapid construction of complex heterocyclic scaffolds |
| Photoredox Catalysis | Use of light to generate reactive intermediates | Mild conditions for C-H and C-C bond formation |
| Electrochemistry | Use of electricity to drive redox reactions | Reagent-free and sustainable functionalization |
Advanced Computational Modeling for Rational Design
The synergy between experimental and computational chemistry is becoming increasingly important in modern drug discovery and materials science. Advanced computational modeling provides a powerful tool for the rational design of novel azetidine derivatives and for predicting their properties and reactivity.
Quantum mechanical calculations can be used to understand the electronic structure of this compound and to predict its reactivity in various chemical transformations. This can help in the design of more efficient synthetic routes and in the development of new catalysts with enhanced selectivity. Molecular dynamics simulations can be employed to study the conformational behavior of this molecule and its interactions with biological targets, such as proteins and enzymes. This information is invaluable for the rational design of new drugs with improved efficacy and selectivity.
By combining computational predictions with experimental validation, researchers can significantly accelerate the discovery and development of new azetidine-based molecules with tailored properties for a wide range of applications.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials discovery. nih.gov For a molecule like this compound, these computational tools offer a pathway to rapidly explore its potential and optimize its properties.
Furthermore, AI can accelerate the discovery of efficient synthetic routes. Retrosynthesis prediction tools, powered by machine learning, can analyze the structure of this compound and propose viable, cost-effective, and scalable reaction pathways that may not be immediately obvious to human chemists.
Table 1: Potential AI/ML Applications in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Forecasting ADME/Tox, quantum mechanical properties, and material characteristics. | Accelerates initial screening and reduces reliance on expensive, time-consuming experiments. |
| De Novo Design | Generating novel azetidine derivatives with desired property profiles. | Expands chemical space and identifies optimized molecules for specific functions. |
| Retrosynthesis Planning | Predicting optimal and novel synthetic pathways. | Improves efficiency and sustainability of chemical synthesis. |
| Reaction Optimization | Identifying optimal reaction conditions (temperature, catalyst, solvent). | Increases yields, reduces byproducts, and enhances scalability. |
High-Throughput Virtual Screening for Chemical Applications
High-Throughput Virtual Screening (HTVS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a target, such as a protein or a material surface. scispace.com This method is significantly faster and more cost-effective than experimental high-throughput screening.
For this compound and its virtual analogs, HTVS could be a powerful tool for discovering new applications. By creating a 3D model of the molecule, it can be computationally "docked" into the binding sites of thousands of different biological targets or assessed for its interaction with material interfaces. This could uncover unexpected activities or applications far beyond its initial design. For example, a fragment-based virtual screening approach was used to identify new potential ligands for Plasmodium PI4KIIIβ, a critical target for antimalarial drugs. nih.gov Similarly, HTVS could screen this compound against a panel of enzymes, receptors, or material surfaces to identify promising hits for further investigation. nih.gov
The process typically involves several stages of increasing computational precision, starting with a rapid screen of millions of compounds, followed by more rigorous docking protocols for the most promising candidates. scispace.com
Table 2: Hypothetical High-Throughput Virtual Screening Workflow
| Step | Method | Purpose | Number of Compounds |
| 1. Library Preparation | Chemical Database Generation | Create a virtual library of this compound analogs. | >1,000,000 |
| 2. Initial Docking | High-Throughput Virtual Screening (HTVS) | Rapidly dock all compounds into the target site and rank by score. | ~1,000,000 |
| 3. Precision Docking | Standard Precision (SP) Glide Docking | Re-dock the top-scoring compounds with higher accuracy. | ~10,000 |
| 4. Refined Docking | Extra Precision (XP) Glide Docking | Use the most accurate scoring function to identify the best candidates. | ~100-500 |
| 5. Hit Selection | Visual Inspection & Filtering | Analyze binding poses and filter based on chemical properties for experimental validation. | ~10-50 |
Expansion of Non-Biological Applications
While azetidine-containing compounds are often explored for their medicinal properties, their unique structural and electronic features make them attractive candidates for various non-biological applications.
The incorporation of fluorine atoms and a strained azetidine ring can significantly influence a molecule's electronic properties. The difluoromethoxy group on the phenyl ring of this compound acts as a strong electron-withdrawing group, which can create a molecular dipole and affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for optoelectronic materials used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.net
Furthermore, the azetidine nitrogen can be functionalized, allowing the molecule to be tuned or to interact with specific analytes. This opens the door to its use in chemical sensors. For example, a molecule's fluorescence can change upon binding to a specific ion or molecule, providing a detectable signal. nih.gov The specific electronic nature of this compound makes it a candidate for investigation in fluorescent probes, where interactions with its environment could lead to shifts in emission spectra.
Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. The azetidine scaffold is a valuable component in such probes due to its ability to act as a bioisostere for other common rings, while offering a unique three-dimensional exit vector for further functionalization. nih.gov
This compound could serve as a core structure for developing novel chemical probes. The azetidine nitrogen provides a convenient handle for attaching reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of proteins. The difluoromethoxy-phenyl moiety can be involved in specific interactions with biological macromolecules, guiding the probe to its target. Such probes could be used in research settings to investigate protein function, map cellular pathways, or validate new drug targets without being developed as a therapeutic itself.
Addressing Synthetic Challenges and Scalability for Industrial Applications
The practical application of any chemical compound is contingent upon the ability to synthesize it efficiently, safely, and at a scale suitable for industrial needs. The synthesis of azetidines presents unique challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.com
Future research will need to focus on developing more streamlined and robust synthetic methods. This could involve exploring novel catalytic cyclization reactions or flow chemistry processes. Flow chemistry, in particular, can offer improved safety, better reaction control, and easier scalability compared to traditional batch processing. Overcoming these synthetic hurdles is essential for transitioning this compound from a laboratory curiosity to a compound with real-world industrial applications, whether in materials science, agrochemicals, or as a building block for more complex molecules.
Table 3: Comparison of Synthetic Methodologies for Azetidine Rings
| Synthetic Strategy | Advantages | Potential Challenges | Scalability |
| Intramolecular Cyclization | Good control over substitution patterns. | Often requires pre-functionalized linear precursors and protecting groups. frontiersin.org | Moderate |
| [2+2] Cycloaddition | Direct formation of the four-membered ring. | Can have regioselectivity and stereoselectivity issues; limited substrate scope. | Low to Moderate |
| Ring Expansion/Contraction | Access to diverse structures from other heterocycles. | Can be unpredictable; may require specific starting materials. | Low |
| Catalytic Aminolysis of Epoxides | Potentially high regioselectivity and atom economy. frontiersin.org | Catalyst sensitivity; availability of specific epoxy precursors. | Moderate to High |
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(Difluoromethoxy)phenyl]azetidine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between 4-(difluoromethoxy)benzyl chloride and azetidine under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is used. Stirring at room temperature or mild heating (40–60°C) optimizes yield. For example, NaH in THF at 25°C achieves ~75% yield, while DMF with K₂CO₃ at 50°C may reduce side products like azetidine N-oxides .
Q. How is the structural integrity of this compound validated post-synthesis?
Techniques include:
- NMR Spectroscopy : and NMR confirm the presence of the difluoromethoxy group (δ ~6.5 ppm for aromatic protons; δ ~-80 ppm for CF₂O).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 228.1).
- X-ray Crystallography : Resolves steric effects of the azetidine ring and phenyl group orientation .
Q. What preliminary biological assays are suitable for screening this compound?
- Enzyme Inhibition Assays : Test against kinases or GPCRs due to azetidine’s conformational rigidity.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility Studies : Measure logP to predict bioavailability (expected logP ~2.5 due to the difluoromethoxy group) .
Advanced Research Questions
Q. How can conflicting data on reaction yields in different solvents (e.g., THF vs. DMF) be systematically addressed?
Contradictions arise from solvent polarity and base strength. Design a DOE (Design of Experiments) to test variables:
- Solvent Polarity : Compare THF (low polarity) vs. DMF (high polarity) under identical temperatures.
- Base Efficacy : Evaluate NaH (strong base) vs. K₂CO₃ (weak base) on azetidine activation.
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. What strategies optimize the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?
- Structure-Activity Relationship (SAR) : Introduce substituents at the azetidine nitrogen (e.g., methyl, benzyl) to modulate steric bulk.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with 5-HT receptors. Prioritize fluorinated analogs for enhanced blood-brain barrier penetration .
Q. How do electronic effects of the difluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
The -OCF₂ group is electron-withdrawing via inductive effects, directing electrophiles (e.g., nitration) to the meta position of the phenyl ring. Validate via:
- Hammett Plots : Correlate substituent constants () with reaction rates.
- DFT Calculations : Analyze charge distribution using Gaussian at the B3LYP/6-31G* level .
Methodological Considerations
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity (>95%) isolates .
- Stability Testing : Store under inert atmosphere (N₂/Ar) at -20°C to prevent azetidine ring oxidation .
- Toxicity Profiling : Employ Ames tests for mutagenicity and hERG assays for cardiac risk assessment in early-stage development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
